Cas no 108438-43-3 (Methyl 1-methyl-1H-indole-3-carboxylate)
Methyl 1-methyl-1H-indole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 1-methyl-1H-indole-3-carboxylate
- 1-METHYL-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER
- 1H-Indole-3-carboxylic acid, 1-methyl-, methyl ester
- 1-methylindole-3-carboxylic acid methyl ester
- AC1LHPW7
- ACMC-20mbis
- AK-968
- CTK0G2721
- methyl (N-methylindole)-3-carboxylate
- methyl 1-methyl-3-indolecarboxylate
- methyl 1-methylindole-3-carboxylatew
- SureCN1092934
- Methyl-N-Methylindole-3-Carboxylate
- methyl 1-methylindole-3-carboxylate
- RAIZQIUZLCMHAK-UHFFFAOYSA-N
- STK317501
- BBL019126
- SBB020306
- HTS004141
- H2389
- ST45170937
- 1-methyl-
- 1-methyl-1h-indole-3-carboxylic
- PB39553
- BS-4031
- SY070038
- SCHEMBL1092934
- Z90048684
- 108438-43-3
- DA-33323
- CS-0042586
- DTXSID40357065
- Q50318273
- AKOS000308008
- EN300-228268
- MFCD00085570
- BDBM50577600
- AK-968/41022613
- CHEMBL4877456
- DTXCID50308124
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- MDL: MFCD00085570
- Inchi: 1S/C11H11NO2/c1-12-7-9(11(13)14-2)8-5-3-4-6-10(8)12/h3-7H,1-2H3
- InChI Key: RAIZQIUZLCMHAK-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN(C)C2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 189.07903
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 31.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 320.2±15.0 °C at 760 mmHg
- Flash Point: 147.4±20.4 °C
- Refractive Index: 1.565
- PSA: 31.23
- LogP: 1.96490
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Methyl 1-methyl-1H-indole-3-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315 (100%) H319 (100%) H335 (100%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H315 (100%) H319 (100%) H335 (100%)
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 1-methyl-1H-indole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR110449-1g |
Methyl 1-methyl-1H-indole-3-carboxylate |
108438-43-3 | 1g |
£52.00 | 2025-02-19 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59340-1g |
Methyl 1-methyl-1H-indole-3-carboxylate |
108438-43-3 | 95% | 1g |
¥136.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M59340-5g |
Methyl 1-methyl-1H-indole-3-carboxylate |
108438-43-3 | 95% | 5g |
¥436.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M857878-1g |
Methyl 1-methyl-1H-indole-3-carboxylate |
108438-43-3 | ≥98% | 1g |
156.00 | 2021-05-17 | |
| Matrix Scientific | 088403-1g |
Methyl 1-methyl-1H-indole-3-carboxylate |
108438-43-3 | 1g |
$286.00 | 2023-09-09 | ||
| Matrix Scientific | 088403-5g |
Methyl 1-methyl-1H-indole-3-carboxylate |
108438-43-3 | 5g |
$1134.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC955-100mg |
Methyl 1-methyl-1H-indole-3-carboxylate |
108438-43-3 | 97% | 100mg |
50CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC955-5g |
Methyl 1-methyl-1H-indole-3-carboxylate |
108438-43-3 | 97% | 5g |
681CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC955-1g |
Methyl 1-methyl-1H-indole-3-carboxylate |
108438-43-3 | 97% | 1g |
156.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PC955-250mg |
Methyl 1-methyl-1H-indole-3-carboxylate |
108438-43-3 | 97% | 250mg |
81CNY | 2021-05-08 |
Methyl 1-methyl-1H-indole-3-carboxylate Suppliers
Methyl 1-methyl-1H-indole-3-carboxylate Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on Methyl 1-methyl-1H-indole-3-carboxylate
Methyl 1-methyl-1H-indole-3-carboxylate (CAS No. 108438-43-3): A Comprehensive Overview
Methyl 1-methyl-1H-indole-3-carboxylate, identified by its CAS number 108438-43-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of Methyl 1-methyl-1H-indole-3-carboxylate make it a valuable intermediate in synthesizing various pharmacologically active molecules.
The indole core of this compound is a well-known scaffold in medicinal chemistry, contributing to its versatility in biological interactions. Recent studies have highlighted the importance of indole derivatives in the development of novel therapeutic agents, particularly in the treatment of neurological disorders, infectious diseases, and cancer. The presence of a methyl group at the 1-position and a carboxylate ester at the 3-position enhances the compound's reactivity and functionality, making it a promising candidate for further chemical modifications.
In the context of modern pharmaceutical research, Methyl 1-methyl-1H-indole-3-carboxylate has been explored for its potential role in modulating various biological pathways. For instance, studies have demonstrated its ability to interact with specific enzymes and receptors, which could lead to the development of new drugs with improved efficacy and reduced side effects. The compound's structural similarity to naturally occurring bioactive molecules makes it an attractive candidate for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates.
One of the most intriguing aspects of Methyl 1-methyl-1H-indole-3-carboxylate is its potential application in the synthesis of indole-based drugs. Indole derivatives have shown promise in various therapeutic areas, including antiviral, antibacterial, and anti-inflammatory treatments. The carboxylate ester group in this compound can be readily modified through various chemical reactions, such as hydrolysis or transesterification, to yield different analogs with tailored biological properties. This flexibility makes it an invaluable building block for medicinal chemists.
Recent advancements in synthetic methodologies have further enhanced the utility of Methyl 1-methyl-1H-indole-3-carboxylate. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have enabled the efficient construction of complex indole derivatives. These methods have opened new avenues for exploring the pharmacological potential of indole-based compounds, including Methyl 1-methyl-1H-indole-3-carboxylate. By leveraging these advanced synthetic strategies, researchers can design and synthesize novel drug candidates with enhanced potency and selectivity.
The biological activity of Methyl 1-methyl-1H-indole-3-carboxylate has been a subject of extensive investigation. Preclinical studies have revealed its potential as an inhibitor of certain enzymes involved in cancer progression. Additionally, its interaction with specific receptors has been linked to anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases. These findings underscore the importance of indole derivatives in drug discovery and highlight the need for further exploration of their therapeutic potential.
In conclusion, Methyl 1-methyl-1H-indole-3-carboxylate (CAS No. 108438-43-3) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new drugs targeting various diseases. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand, offering new hope for innovative therapeutic solutions.
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